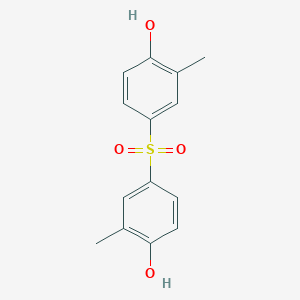

4,4'-Sulfonylbis(2-methylphenol)

描述

Structure

3D Structure

属性

IUPAC Name |

4-(4-hydroxy-3-methylphenyl)sulfonyl-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4S/c1-9-7-11(3-5-13(9)15)19(17,18)12-4-6-14(16)10(2)8-12/h3-8,15-16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTEGBRKTHOUETR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)C2=CC(=C(C=C2)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50292796 | |

| Record name | 4,4'-Sulfonylbis(2-methylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16346-97-7 | |

| Record name | 16346-97-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85582 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Sulfonylbis(2-methylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Sulfonylbis(2-methylphenol) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Modifications of Sulfonylbis Compounds

Strategies for Synthesis of Sulfonylbis-Phenols

The synthesis of 4,4'-Sulfonylbis(2-methylphenol) primarily revolves around electrophilic substitution and condensation reactions, followed by derivatization to tailor its properties for specific end-uses.

Electrophilic Substitution and Condensation Reactions

The principal method for synthesizing 4,4'-Sulfonylbis(2-methylphenol) involves the reaction of o-cresol (B1677501) with a sulfonating agent, such as concentrated sulfuric acid or chlorosulfonic acid. This reaction is a classic example of electrophilic aromatic substitution, where the electrophile (a sulfur trioxide equivalent) attacks the electron-rich aromatic ring of o-cresol.

The reaction typically proceeds in a stepwise manner. Initially, sulfonation of o-cresol occurs, predominantly at the position para to the hydroxyl group due to its strong activating and ortho-, para-directing effect. The methyl group also directs incoming electrophiles to the ortho and para positions. The major intermediate product is 4-hydroxy-3-methylbenzenesulfonic acid.

This intermediate then undergoes a condensation reaction with another molecule of o-cresol. The reaction is often carried out at elevated temperatures, and a dehydrating agent or azeotropic removal of water is employed to drive the reaction to completion. A crucial aspect of this synthesis is the isomerization of the initially formed 2,4'-sulfonylbis(2-methylphenol) isomer to the more stable and desired 4,4'-isomer. This isomerization is typically achieved by heating the reaction mixture for an extended period, often in the presence of an acid catalyst googleapis.com.

A similar process for the synthesis of 4,4'-sulfonyldiphenol (B7728063) from phenol (B47542) and concentrated sulfuric acid utilizes mesitylene (B46885) as a dehydrating agent. The reaction is heated to temperatures between 145°C and 165°C to facilitate both the condensation and the isomerization to the 4,4'-isomer google.com. This method can be adapted for the synthesis of 4,4'-Sulfonylbis(2-methylphenol) from o-cresol.

The general reaction scheme can be depicted as follows:

2 C₇H₈O + H₂SO₄ → C₁₄H₁₄O₄S + 2 H₂O

| Reactant | Product |

|---|---|

| o-Cresol | 4,4'-Sulfonylbis(2-methylphenol) |

| Sulfuric Acid |

Derivatization for Specific Applications

The hydroxyl groups of 4,4'-Sulfonylbis(2-methylphenol) serve as reactive sites for derivatization, enabling the synthesis of a wide array of functional molecules. A common derivatization is the conversion of the hydroxyl groups to ether linkages, which is a key step in the production of high-performance polymers.

For instance, 4,4'-Sulfonylbis(2-methylphenol) can be reacted with epichlorohydrin (B41342) in the presence of a base to form a diglycidyl ether. This epoxy resin can then be cured with various hardeners to produce thermosetting polymers with high thermal stability and mechanical strength, suitable for applications in adhesives, coatings, and composite matrices researchgate.netresearchgate.net.

Another important derivatization involves the introduction of other functional groups to the aromatic rings or the hydroxyl groups to impart specific properties. For example, allylation of the hydroxyl groups can introduce reactive double bonds, allowing for further polymerization or cross-linking reactions elsevierpure.com.

Design and Synthesis of Functionalized Derivatives for Material Science Applications

The true potential of 4,4'-Sulfonylbis(2-methylphenol) is realized when it is incorporated as a monomer into the backbone of polymers, particularly poly(arylene ether sulfone)s (PAES). These high-performance thermoplastics are known for their excellent thermal and chemical stability, mechanical strength, and good film-forming properties 20.210.105.

The synthesis of PAES from 4,4'-Sulfonylbis(2-methylphenol) is typically achieved through nucleophilic aromatic substitution polycondensation. In this process, the di-phenoxide of 4,4'-Sulfonylbis(2-methylphenol) (formed by reaction with a base like potassium carbonate) reacts with an activated aromatic dihalide, such as 4,4'-difluorodiphenyl sulfone or bis(4-chlorophenyl) sulfone. The kinetics of these polycondensation reactions have been shown to be influenced by the nature of the halide and the counterion of the base elsevierpure.comrsc.org.

By carefully selecting the co-monomers and their ratios, the properties of the resulting PAES can be precisely tailored. For instance, the incorporation of sulfonated monomers can introduce sulfonic acid groups into the polymer backbone. These sulfonated poly(ether sulfone)s (SPES) are of great interest for applications as proton exchange membranes in fuel cells due to their ability to conduct protons nih.govresearchgate.net. The degree of sulfonation is a critical parameter that influences the membrane's ion exchange capacity, water uptake, and proton conductivity nih.gov.

The general scheme for the synthesis of a poly(arylene ether sulfone) from 4,4'-Sulfonylbis(2-methylphenol) is as follows:

n C₁₄H₁₄O₄S + n C₁₂H₈Cl₂O₂S → [-O-C₆H₃(CH₃)-S(O)₂-C₆H₃(CH₃)-O-C₆H₄-S(O)₂-C₆H₄-]n + 2n HCl

| Monomer 1 | Monomer 2 | Polymer |

|---|---|---|

| 4,4'-Sulfonylbis(2-methylphenol) | Bis(4-chlorophenyl) sulfone | Poly(arylene ether sulfone) |

Furthermore, functional groups can be introduced into the polymer backbone to create materials with specific functionalities. For example, polymers can be designed with inherent liquid crystalline properties or can be functionalized with cross-linkable groups to form elastomers 20.210.105. The table below summarizes some examples of functionalized polymers derived from sulfonylbis-compounds and their potential applications.

| Functional Group | Polymer Type | Potential Application |

| Sulfonic Acid | Sulfonated Poly(ether sulfone) | Proton Exchange Membranes for Fuel Cells |

| Epoxy | Epoxy Resin | High-Temperature Adhesives, Coatings |

| Allyl | Cross-linkable Polymer | Thermosets, Composite Matrices |

The versatility of 4,4'-Sulfonylbis(2-methylphenol) as a monomer and a platform for chemical modification underscores its importance in the ongoing development of advanced materials with tailored properties for a wide range of technological applications.

Environmental Occurrence and Anthropogenic Distribution of 4,4 Sulfonylbis 2 Methylphenol

Detection in Aqueous Environmental Compartments

Currently, there is a notable lack of specific data in peer-reviewed scientific literature documenting the quantitative detection of 4,4'-Sulfonylbis(2-methylphenol) in various aqueous environmental compartments such as rivers, lakes, groundwater, or marine environments.

Environmental Fate and Biogeochemical Transformations of 4,4 Sulfonylbis 2 Methylphenol

Abiotic Degradation Pathways (e.g., photolysis)

Abiotic degradation involves the breakdown of a chemical compound by non-biological processes. Photolysis, the decomposition of molecules by light, is a primary abiotic degradation pathway for many organic pollutants in the aquatic environment.

For bisphenols in general, photolysis can lead to the cleavage of the bonds connecting the two phenol (B47542) rings or the modification of the aromatic rings themselves. tue.nl The presence of a sulfonyl group in 4,4'-Sulfonylbis(2-methylphenol), similar to BPS, may influence its photolytic behavior. Research on BPS suggests that it can undergo degradation by photolysis in water. industrialchemicals.gov.au The methyl groups on the phenol rings of 4,4'-Sulfonylbis(2-methylphenol) might also affect the rate and products of photolysis compared to unsubstituted bisphenols.

It is important to note that the efficiency of photolysis is dependent on various factors, including the intensity and wavelength of light, the presence of other substances in the water, and the pH. Without specific experimental data for 4,4'-Sulfonylbis(2-methylphenol), its susceptibility to photolysis and the resulting transformation products remain an area for further investigation.

Biotic Transformation and Biodegradation Processes

Biotic transformation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a crucial process for the removal of many organic pollutants from the environment.

Specific studies on the biodegradation of 4,4'-Sulfonylbis(2-methylphenol) are scarce. However, extensive research on other bisphenols provides insights into potential metabolic pathways. Several bacterial strains have been identified that can degrade BPA, BPF, and BPS. mdpi.com For example, some Sphingomonas species have been shown to biodegrade up to six different bisphenol analogs. mdpi.com

The biodegradation of bisphenols often begins with the hydroxylation of the aromatic rings or the bridging carbon atom. nih.gov In the case of BPF, for instance, degradation by Sphingobium yanoikuyae strain FM-2 involves the initial hydroxylation of the bridging carbon, followed by oxidation and eventual cleavage of the molecule into simpler aromatic compounds that can be further mineralized. nih.gov

For bisphenols with a sulfonyl bridge like BPS, biodegradation has been observed, although it may be slower compared to other bisphenols like BPF. mdpi.comresearchgate.net The presence of methyl groups on the aromatic rings of 4,4'-Sulfonylbis(2-methylphenol) could influence its biodegradability. The position of these methyl groups can affect the accessibility of the molecule to microbial enzymes.

The rate and extent of biodegradation are influenced by environmental conditions such as temperature, pH, oxygen availability, and the presence of a suitable microbial community. nih.gov While it is plausible that microorganisms capable of degrading other bisphenols might also transform 4,4'-Sulfonylbis(2-methylphenol), dedicated studies are needed to confirm this and to identify the specific microbial species and enzymatic pathways involved.

Environmental Transport and Partitioning Behavior (e.g., sorption, leaching)

The transport and partitioning of a chemical in the environment determine its distribution between different environmental compartments such as soil, water, and air. Key processes governing this behavior include sorption to soil and sediment particles and leaching through the soil profile into groundwater.

The environmental transport and partitioning of 4,4'-Sulfonylbis(2-methylphenol) have not been extensively studied. However, the behavior of other bisphenols can provide some general expectations. The sorption of bisphenols to soil and sediment is largely influenced by the organic carbon content of the soil and the physicochemical properties of the compound, such as its octanol-water partition coefficient (Kow). researchgate.netnih.gov Generally, compounds with higher Kow values tend to sorb more strongly to organic matter in soil, which reduces their mobility.

For BPA, studies have shown that its sorption to soil is primarily governed by the soil's organic carbon content. researchgate.net Desorption can also occur, meaning the compound can be released back into the water phase, potentially leading to its transport to other locations. researchgate.net The presence of dissolved organic matter can also affect the sorption behavior of bisphenols. nih.gov

The sulfonyl group and methyl groups of 4,4'-Sulfonylbis(2-methylphenol) will influence its polarity and, consequently, its sorption characteristics. Without experimental data on its sorption coefficients (e.g., Kd or Koc), it is difficult to predict its precise mobility in soil. Leaching potential is inversely related to sorption; a compound that sorbs strongly to soil is less likely to leach into groundwater. Given the general behavior of bisphenols, there is a potential for 4,4'-Sulfonylbis(2-methylphenol) to be mobile in soils with low organic carbon content, but this requires experimental verification.

Toxicological Assessment and Biological Effects of 4,4 Sulfonylbis 2 Methylphenol

In Vitro Genotoxicity Profiling

The genotoxic potential of a substance refers to its ability to damage the genetic information within a cell, potentially leading to mutations and cancer. Standardized in vitro tests are employed to assess this risk.

Bacterial Reverse Mutation Assays (Ames Test)

The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used method to evaluate the mutagenic potential of chemical compounds. The test utilizes specific strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) that are unable to synthesize an essential amino acid, rendering them unable to grow on a medium lacking it. The assay detects mutations that revert the initial mutation, allowing the bacteria to grow.

Currently, specific data from bacterial reverse mutation assays conducted on 4,4'-Sulfonylbis(2-methylphenol) are not available in the reviewed scientific literature. However, studies on its structural analogue, bisphenol A (BPA), have shown that while BPA itself shows negligible mutagenicity, nitrosylated BPA can induce both frameshift and base pair mutations in Salmonella strains TA98 and TA100.

Mammalian Cell DNA Damage Assays (Comet Assay)

The comet assay, or single-cell gel electrophoresis assay, is a sensitive technique for the detection of DNA damage at the level of the individual eukaryotic cell. It can identify DNA strand breaks, alkali-labile sites, and DNA cross-links.

Specific research findings from comet assays performed on 4,4'-Sulfonylbis(2-methylphenol) have not been identified in the current body of scientific literature. Studies on the related compound, bisphenol A, indicate that it can induce oxidative DNA damage and suppress DNA repair mechanisms in mouse fibroblasts. researchgate.net

Chromosomal Aberration and Micronucleus Induction

Tests for chromosomal aberrations and micronucleus formation are used to assess clastogenicity (the ability to cause breaks in chromosomes) and aneugenicity (the ability to cause the loss or gain of whole chromosomes).

Direct studies on chromosomal aberration or micronucleus induction specifically for 4,4'-Sulfonylbis(2-methylphenol) are limited. However, research on other bisphenols provides some context. One study on various bisphenols found that a ring-methylated analog of bisphenol-A was active in inducing micronuclei in V79 Chinese hamster cells. nih.gov All induced micronuclei were found to be CREST-positive, suggesting they contained whole chromosomes and indicating an aneuploidogenic potential. nih.gov Another study on a wide range of industrial chemicals noted that phenols as a class tend to induce structural chromosomal aberrations. nih.gov

Table 1: Genotoxicity Profile of Related Bisphenols

| Assay | Compound | Finding |

|---|---|---|

| Micronucleus Induction | Ring-methylated bisphenol-A analog | Active, induced CREST-positive micronuclei, suggesting aneuploidogenic potential. nih.gov |

Endocrine System Modulation and Receptor Interactions

Endocrine disruptors are chemicals that can interfere with the body's endocrine system and produce adverse developmental, reproductive, neurological, and immune effects. Key areas of concern include interactions with steroid hormone receptors.

Androgen Receptor Antagonism

The androgen receptor (AR) is a key regulator of male reproductive development and function. Compounds that act as AR antagonists can block the normal action of androgens, potentially leading to adverse health effects.

Specific data on the androgen receptor antagonism of 4,4'-Sulfonylbis(2-methylphenol) is not currently available in the scientific literature. Research on related bisphenols, such as bisphenol A, has indicated potential anti-androgenic properties.

Glucocorticoid Receptor Modulation

The glucocorticoid receptor (GR) is involved in a wide range of physiological processes, including metabolism, inflammation, and stress response. Modulation of GR activity by external compounds can have significant biological consequences.

There is currently no specific information available from scientific studies regarding the modulation of the glucocorticoid receptor by 4,4'-Sulfonylbis(2-methylphenol). The interaction of this particular compound with the GR remains an area for future investigation.

Table 2: Summary of Endocrine Receptor Interaction Data

| Receptor | Compound | Finding |

|---|---|---|

| Androgen Receptor | 4,4'-Sulfonylbis(2-methylphenol) | Data not available |

Estrogenic and Androgenic Activities in Cellular Models

The estrogenic and androgenic activities of bisphenol compounds are a primary area of toxicological concern. While direct studies on 4,4'-Sulfonylbis(2-methylphenol) are limited, research on its close structural analog, Bisphenol S (BPS), provides valuable insights. In vitro studies using cellular models have been employed to assess the ability of these compounds to interact with estrogen and androgen receptors, thereby mimicking or blocking the effects of natural hormones.

A comprehensive study evaluating 22 bisphenol A-like chemicals, including BPS, in in vitro cell models demonstrated that BPS can induce estrogen receptor (ER)α and/or ERβ-mediated activity. nih.gov However, unlike some other bisphenols, BPS did not exhibit androgen receptor (AR) antagonist activity. nih.gov The study also noted that none of the tested bisphenols induced AR-mediated activity. nih.gov These findings suggest that while BPS possesses estrogenic properties, it may not interfere with androgen signaling in the same manner as other bisphenol analogs. nih.gov

Broader Endocrine Disrupting Mechanisms (e.g., hormone synthesis, receptor development)

Beyond direct receptor interaction, endocrine-disrupting chemicals can interfere with various stages of the endocrine system, including hormone synthesis and the development of hormone receptors. For instance, some chemicals can alter the activity of enzymes crucial for steroidogenesis, the process of hormone production.

A study on 4-hydroxyphenyl 4-isoprooxyphenylsulfone (BPSIP), a derivative of BPS, in zebrafish revealed its potential to disrupt the endocrine system. The study observed both estrogenic effects, indicated by an increased 17β-estradiol/testosterone (B1683101) (E2/T) ratio, and anti-androgenic effects, shown by a decrease in testosterone levels. nih.gov These hormonal changes were linked to the regulation of genes within the hypothalamus-pituitary-gonad (HPG) axis, such as cyp19, 17βhsd, and cyp17. nih.gov Although the effective concentration for these disruptions was higher than that of BPS, the underlying mechanisms on the steroidogenic pathway were similar. nih.gov This suggests that sulfonyl-containing bisphenols may have the capacity to interfere with hormone synthesis pathways.

Reproductive and Developmental Toxicology

The potential for endocrine disruption raises concerns about the reproductive and developmental toxicity of 4,4'-Sulfonylbis(2-methylphenol). Studies on related compounds provide evidence of adverse effects in both aquatic and mammalian species.

Effects on Reproductive Success in Aquatic Species

Zebrafish are a common model for assessing the reproductive toxicity of chemicals in aquatic environments. Research on BPSIP demonstrated adverse reproductive outcomes in zebrafish. Male fish exposed to BPSIP showed a significant decrease in the gonadosomatic index, which is the ratio of gonad weight to body weight. nih.gov While direct studies on the impact of 4,4'-Sulfonylbis(2-methylphenol) on the reproductive success of aquatic species are lacking, the findings for BPSIP suggest that this class of compounds could pose a risk to the reproductive health of fish populations. nih.gov

In Vivo Mammalian Developmental Studies

Data from mammalian studies on compounds structurally related to 4,4'-Sulfonylbis(2-methylphenol) indicate potential developmental toxicity. A study on bis-(3-allyl-4-hydroxyphenyl) sulfone, another BPA alternative, investigated its effects on chicken embryos. The study found that this compound decreased embryonic viability and altered the expression of hepatic messenger RNA (mRNA) at different developmental stages. nih.gov Notably, the median lethal dose (LD50) for this compound was similar to that of BPA. nih.gov The study also observed changes in the expression of genes involved in xenobiotic metabolism, lipid homeostasis, bile acid synthesis, and cell cycle regulation. nih.gov

Furthermore, a reproductive and developmental toxicity screening study on BPS in rats, conducted according to OECD Test Guideline 421, revealed specific reproductive effects. industrialchemicals.gov.au Based on the available data, Australian authorities concluded that BPS warrants a hazard classification for reproductive toxicity, although developmental effects were noted to occur secondary to maternal toxicity. industrialchemicals.gov.au

| Compound | Species | Observed Effects | Reference |

|---|---|---|---|

| Bis-(3-allyl-4-hydroxyphenyl) sulfone | Chicken Embryo | Decreased embryonic viability, altered hepatic mRNA expression | nih.gov |

| Bisphenol S (BPS) | Rat | Reproductive toxicity | industrialchemicals.gov.au |

| 4-hydroxyphenyl 4-isoprooxyphenylsulfone (BPSIP) | Zebrafish | Decreased gonadosomatic index in males | nih.gov |

Immunotoxicity Investigations

The immune system is another potential target for the toxic effects of bisphenol compounds. While direct immunotoxicity data for 4,4'-Sulfonylbis(2-methylphenol) are not available, studies on its analog, BPS, suggest that this class of chemicals can modulate immune responses.

Neurotoxicity and Developmental Neurotoxicity Assessments

The developing nervous system is particularly vulnerable to chemical insults. While specific neurotoxicity studies on 4,4'-Sulfonylbis(2-methylphenol) are absent from the current literature, research on related bisphenols, such as BPA, indicates a potential for neurotoxic effects. nih.gov The structural similarities suggest that 4,4'-Sulfonylbis(2-methylphenol) could also impact neurodevelopment. Further investigation into the neurotoxic potential of this specific compound is warranted to fully understand its safety profile.

Ecotoxicological Impact Assessment of 4,4 Sulfonylbis 2 Methylphenol

Acute and Chronic Aquatic Toxicity to Model Organisms

There is no specific data available in the reviewed scientific literature regarding the acute or chronic aquatic toxicity of 4,4'-Sulfonylbis(2-methylphenol) to model organisms such as fish, daphnids, or algae. Standard ecotoxicological endpoints, including LC50 (lethal concentration for 50% of a population) and EC50 (effective concentration for 50% of a population), have not been established for this particular compound.

For a related, but structurally different compound, 4,4′-Sulfonylbis[2-(2-propen-1-yl)phenol], a Safety Data Sheet indicates a classification as "Toxic to aquatic life with long lasting effects". echemi.com However, this information cannot be directly extrapolated to 4,4'-Sulfonylbis(2-methylphenol).

Terrestrial Ecotoxicity Studies

No studies detailing the ecotoxicological effects of 4,4'-Sulfonylbis(2-methylphenol) on terrestrial organisms, such as soil invertebrates (e.g., earthworms) or terrestrial plants, were identified in the public domain. Consequently, its potential risks to the terrestrial environment are currently unknown.

Bioaccumulation Potential in Ecological Systems

Direct studies measuring the bioaccumulation or bioconcentration factor (BCF) of 4,4'-Sulfonylbis(2-methylphenol) in ecological systems are not available. One study on the determination of bisphenols in ready-made meals lists a Log Kow (octanol-water partition coefficient) of 3.35 for what is referred to as DMBPS (4,4'-Sulfonylbis(2-methylphenol)). researchgate.net The Log Kow value can provide an indication of a substance's potential to bioaccumulate, with higher values suggesting a greater potential. However, without experimental data, the actual bioaccumulation potential in living organisms remains unconfirmed.

Ecological Risk Characterization and Environmental Hazard Classification

Due to the absence of ecotoxicity and environmental fate data, a formal ecological risk characterization for 4,4'-Sulfonylbis(2-methylphenol) has not been performed. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides hazard classifications for some related compounds. For instance, a safety data sheet for 4,4'-Sulfonylbis(2-methylphenol) from a commercial supplier indicates hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), but does not include environmental hazard classifications. sigmaaldrich.comchemicalbook.com Another supplier lists a WGK (Wassergefährdungsklasse or Water Hazard Class) of 3, indicating it is highly hazardous to water, though the basis for this classification is not provided. sigmaaldrich.comchemicalbook.com

Without comprehensive data on its persistence, bioaccumulation, and toxicity (PBT), a definitive environmental hazard classification cannot be established.

Structure Activity Relationship Sar and Advanced Computational Toxicology for 4,4 Sulfonylbis 2 Methylphenol

Molecular Docking Studies for Receptor Binding

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.gov This method is instrumental in understanding the potential for endocrine disruption by predicting how a chemical like 4,4'-Sulfonylbis(2-methylphenol) might interact with nuclear receptors.

Research into various 4,4'-bisphenols has shown that their estrogenic and anti-androgenic activities correlate with their in silico binding affinities for the estrogen receptor-alpha (ERα) and the androgen receptor (AR). nih.gov For instance, the interaction of bisphenols with the AR often involves hydrogen bonding at key amino acid residues such as Thr877 and Asn705 within the ligand-binding domain. nih.gov Another study on bisphenol A (BPA) and its potent metabolite, MBP, identified interactions with AR residues Leu-701, Leu-704, Asn-705, Met-742, and Phe-764. plos.orgresearchgate.net

Given the structure of 4,4'-Sulfonylbis(2-methylphenol), it is hypothesized to interact with these receptors in a manner similar to other bisphenols. The two phenol (B47542) groups are critical for receptor binding. The sulfonyl group and the methyl groups on the phenolic rings influence the molecule's size, shape, and electronic properties, which in turn dictate its binding orientation and affinity. For ERα, hydrogen bonding with the residue Glu353 is a common feature for many bisphenols. nih.gov Computational docking simulations suggest that while one phenolic hydroxyl group anchors to key residues like Glu353 in ERα or Asn705 in AR, the rest of the molecule's structure, including the central sulfonyl bridge and the additional methyl groups, determines the stability and nature (agonistic vs. antagonistic) of the interaction. nih.govnih.gov

| Receptor | Key Interacting Residues | Predicted Interaction for 4,4'-Sulfonylbis(2-methylphenol) | Reference |

|---|---|---|---|

| Estrogen Receptor-alpha (ERα) | Glu353, Arg394, His524 | Potential for hydrogen bonding via phenolic hydroxyl groups, similar to other bisphenols. Methyl groups may alter binding pocket fit. | nih.govnih.gov |

| Androgen Receptor (AR) | Asn705, Gln711, Thr877 | Potential antagonist binding through hydrogen bonds, with the sulfonyl group influencing orientation. | nih.govplos.orgresearchgate.net |

| 3β-hydroxysteroid dehydrogenase (3β-HSD) | Steroid and NAD+ active sites | Potential inhibitory action, with lipophilicity being a key determinant of binding strength. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Toxicity Prediction

QSAR models are statistical models that relate the chemical structure of a molecule to its biological activity or toxicity. nih.gov These models are essential for screening chemicals and prioritizing them for further testing. nih.govnih.gov For bisphenols, QSAR models have been developed to predict various toxicological endpoints, including reproductive toxicity, endocrine disruption, and carcinogenicity. nih.govoup.comresearchgate.net

Studies on a range of bisphenol analogues have demonstrated that QSAR models can successfully predict their estrogenic activity. researchgate.net For example, a model built using quantum chemistry parameters and artificial neural networks showed a high correlation (R² = 0.99) for predicting the estrogenic activities of 23 bisphenol analogues. researchgate.net Other QSAR models predicted that BPS, the parent compound of 4,4'-Sulfonylbis(2-methylphenol), would be negative for anti-androgenicity, while other analogues like BPB and BPE were predicted to be positive. oup.com

| Compound | Predicted Endpoint | QSAR Model Finding | Reference |

|---|---|---|---|

| Bisphenol S (BPS) | Anti-androgenicity | Predicted Negative | oup.com |

| Bisphenol A (BPA) | Estrogenic Activity | Experimentally Positive (used in model training) | oup.comresearchgate.net |

| Bisphenol B (BPB) | Carcinogenicity | Predicted Positive | oup.com |

| Various Bisphenols | Reproductive Toxicity | Models developed with high predictivity (R² up to 0.945) | nih.gov |

In Silico Prediction of Environmental Fate and Biological Activity

In silico tools are widely used to predict the environmental persistence, bioaccumulation, and mobility of chemical substances. metu.edu.trresearchgate.net For 4,4'-Sulfonylbis(2-methylphenol), its environmental behavior can be inferred from data on its parent compound, BPS.

Environmental Fate: BPS is known to be released into the environment from various sources, including thermal paper and industrial effluent. industrialchemicals.gov.au While not considered persistent, BPS appears to be more resistant to aquatic biodegradation than BPA. industrialchemicals.gov.au In silico models like EPI Suite™ can be used to estimate physicochemical properties and degradation half-lives. BPS undergoes rapid photolysis in aqueous solutions, with a reported degradation of 99% within four hours under UV radiation. industrialchemicals.gov.au The half-life in activated sludge has been estimated to be between 4.3 and 17.3 days. industrialchemicals.gov.au The methyl groups on 4,4'-Sulfonylbis(2-methylphenol) might slightly increase its lipophilicity and potential for bioaccumulation compared to BPS, although experimental data indicates BPS itself is not bioaccumulative. industrialchemicals.gov.au

Biological Activity: Beyond receptor binding, in silico models can predict a broader range of biological activities. QSAR models have predicted that various bisphenols are positive for Cytochrome P450 (CYP) substrate recognition and inhibition. oup.com Some analogues are also predicted to be binders of the Pregnane X Receptor (PXR), a key regulator of xenobiotic metabolism. oup.com Due to its structural similarity to BPS and other analogues, 4,4'-Sulfonylbis(2-methylphenol) is predicted to have hormonal activities, including estrogenic and anti-androgenic effects, similar in mechanism, if not potency, to BPA. mdpi.comresearchgate.net A related compound, 2,2'-Diallyl-4,4'-sulfonyldiphenol, is classified as toxic to aquatic life with long-lasting effects, suggesting that other derivatives of the 4,4'-sulfonyldiphenol (B7728063) core may also pose an environmental risk. nih.gov

Advanced Analytical Methodologies for Trace Level Detection and Characterization of 4,4 Sulfonylbis 2 Methylphenol

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a premier technique for the trace-level quantification of 4,4'-Sulfonylbis(2-methylphenol). Its high sensitivity, selectivity, and specificity make it ideal for analyzing complex samples. The method involves chromatographic separation of the analyte from the sample matrix, followed by ionization and mass analysis.

The chromatographic separation is typically achieved using a reversed-phase column, such as a C18 column. nih.gov The mobile phase often consists of a gradient mixture of an aqueous component (like water with 0.1% formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). mdpi.comnih.gov This gradient elution allows for the effective separation of the target analyte from other matrix components.

Following separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for phenolic compounds, and it can be operated in either positive or negative ion mode. For phenolic compounds like 4,4'-Sulfonylbis(2-methylphenol), negative ion mode ESI is often preferred as the phenolic hydroxyl groups can be readily deprotonated to form [M-H]⁻ ions. nih.gov However, positive ion mode can also be utilized, especially after derivatization. nih.gov

Tandem mass spectrometry (MS/MS) is employed for selective detection and quantification using Multiple Reaction Monitoring (MRM). In this mode, the precursor ion (the deprotonated molecule [M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process significantly reduces background noise and enhances selectivity. For instance, in the analysis of similar phenolic compounds, specific transitions from the precursor ion to characteristic product ions are used for unambiguous identification and quantification. nih.govshimadzu.com

Table 1: Illustrative LC-MS/MS Parameters for Phenolic Compound Analysis

| Parameter | Typical Condition | Reference |

|---|---|---|

| Chromatography Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm) | mdpi.com |

| Mobile Phase A | Ultrapure water with 0.1% formic acid | mdpi.com |

| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid | mdpi.com |

| Elution Mode | Gradient | nih.gov |

| Flow Rate | 0.3 - 0.6 mL/min | mdpi.comnih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive | nih.govnih.gov |

| MS Detection | Multiple Reaction Monitoring (MRM) | nih.gov |

Spectroscopic Techniques (e.g., UV-Vis, Fluorescence) for Molecular Interaction Analysis

Spectroscopic techniques such as UV-Visible (UV-Vis) and fluorescence spectroscopy are valuable tools for investigating the molecular interactions of 4,4'-Sulfonylbis(2-methylphenol). These methods can provide insights into how the compound interacts with other molecules, such as proteins or environmental substrates, by monitoring changes in its spectral properties.

UV-Vis Spectroscopy: 4,4'-Sulfonylbis(2-methylphenol) possesses chromophores—the phenol (B47542) rings—that absorb light in the ultraviolet region. The position and intensity of the absorption maxima can be sensitive to the molecular environment. Changes in the solvent polarity or the formation of intermolecular complexes through hydrogen bonding or π-π stacking can lead to shifts in the absorption spectrum (bathochromic or hypsochromic shifts). nih.govmdpi.com By titrating the compound with a potential binding partner and monitoring the changes in the UV-Vis spectrum, one can study the binding affinity and stoichiometry of the interaction.

Fluorescence Spectroscopy: While phenol itself has native fluorescence, its quantum yield can be influenced by its structure and environment. researchgate.net The introduction of substituents or interaction with other molecules can either enhance or quench the fluorescence intensity. For instance, the formation of complexes can alter the electronic state of the fluorophore, leading to changes in emission wavelength and intensity. mdpi.com Fluorescence quenching studies, where the decrease in fluorescence intensity of a molecule is measured in the presence of a quencher (like 4,4'-Sulfonylbis(2-methylphenol)), can be used to determine binding constants and understand the mechanism of interaction. The development of novel fluorescent probes allows for highly sensitive detection of related sulfite (B76179) ions, with detection limits in the nanomolar range. nih.gov

The analysis of intermolecular interactions is crucial for understanding the bioactivity and environmental fate of sulfonamides. nih.gov Spectroscopic studies have shown that strong intermolecular hydrogen bonds and π-π interactions are significant forces in the crystal structures of related sulfonamide compounds. nih.gov

Sample Preparation and Derivatization Strategies for Enhanced Sensitivity

Effective sample preparation is critical for the reliable analysis of 4,4'-Sulfonylbis(2-methylphenol) at trace concentrations, as it serves to isolate the analyte from complex matrices and minimize interference. Furthermore, chemical derivatization can be employed to significantly enhance the sensitivity of detection by both LC-MS/MS and HPLC-UV.

Sample Preparation: The choice of sample preparation technique depends on the nature of the sample matrix (e.g., water, soil, biological tissue). Common methods include:

Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from an aqueous sample into an immiscible organic solvent. For phenolic compounds, adjusting the pH of the aqueous phase can optimize the extraction efficiency. For example, LLE with solvents like ethyl acetate (B1210297) or a chloroform (B151607) mixture has been used for extracting similar compounds from plasma and tissue. nih.govusda.gov

Solid-Phase Extraction (SPE): SPE is a widely used technique for sample clean-up and pre-concentration. It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a small volume of a strong solvent. Various sorbents can be used depending on the analyte's properties. For phenolic compounds, polymeric or silica-based reversed-phase sorbents are common. mdpi.com

Derivatization Strategies: Derivatization involves chemically modifying the analyte to improve its analytical properties. For 4,4'-Sulfonylbis(2-methylphenol), derivatization can target the phenolic hydroxyl groups.

For LC-MS/MS: Derivatization can enhance ionization efficiency. Reagents like dansyl chloride and 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC) react with phenols to introduce a tag that is readily ionized in positive-ion ESI-MS. mdpi.comnih.gov This is particularly useful as many phenols have low ionization efficiency. nih.gov The DMISC derivatization, for example, results in derivatives that produce intense protonated molecules [M+H]⁺, leading to improved sensitivity. nih.gov

For HPLC-UV/Vis: If an analyte has a weak chromophore, derivatization can be used to attach a molecule with strong UV absorbance. For instance, derivatization with 2-naphthalenethiol (B184263) has been used to improve the UV detectability of compounds that lack a strong native chromophore, allowing for more sensitive quantification by HPLC-UV. mdpi.com

Table 2: Common Derivatization Reagents for Enhancing Sensitivity of Phenolic Compounds

| Derivatization Reagent | Target Functional Group | Analytical Technique Enhanced | Principle of Enhancement | Reference |

|---|---|---|---|---|

| Dansyl Chloride | Phenolic Hydroxyl | LC-MS/MS, HPLC-Fluorescence | Introduces a readily ionizable and fluorescent tag. | mdpi.comnih.gov |

| 1,2-Dimethylimidazole-4-sulfonyl chloride (DMISC) | Phenolic Hydroxyl | LC-MS/MS | Improves positive-ion ESI response. | nih.gov |

| 2-Naphthalenethiol | Isothiocyanate (example) | HPLC-UV/Vis | Introduces a strong UV chromophore. | mdpi.com |

Environmental Remediation and Mitigation Strategies for 4,4 Sulfonylbis 2 Methylphenol Contamination

Physico-Chemical Treatment Processes

Advanced Oxidation Processes (AOPs) are a prominent class of physico-chemical treatments capable of degrading recalcitrant organic pollutants like 4,4'-Sulfonylbis(2-methylphenol). These methods rely on the generation of highly reactive hydroxyl radicals (•OH) to break down complex molecules into simpler, less harmful substances.

Photocatalytic Degradation

Photocatalysis is an AOP that utilizes a semiconductor catalyst, such as titanium dioxide (TiO2), and a light source (e.g., UV or visible light) to generate hydroxyl radicals. While specific studies on 4,4'-Sulfonylbis(2-methylphenol) are limited, research on similar phenolic compounds demonstrates the potential of this technique. For instance, the photocatalytic degradation of phenol-4-sulfonic acid using a TiO2 catalyst has been shown to be effective. researchgate.net The process involves the excitation of the catalyst by photons, leading to the formation of electron-hole pairs which react with water and oxygen to produce reactive oxygen species, including hydroxyl radicals. These radicals then attack the aromatic rings of the phenolic compound, leading to its mineralization.

The efficiency of photocatalytic degradation can be influenced by several factors, including pH, catalyst loading, and the presence of other substances in the water matrix. researchgate.net For example, the degradation of 4-methylphenol using a palladium phthalocyaninesulfonate functionalized mesopolymer catalyst under visible light achieved 97% removal after 3 hours of irradiation. chem-soc.si Similarly, complete degradation of 4-tert-butylphenol (B1678320) was achieved in 60 minutes using a silver carbonate (Ag2CO3) photocatalyst under simulated solar light. mdpi.com These findings suggest that photocatalysis could be a viable option for treating water contaminated with 4,4'-Sulfonylbis(2-methylphenol).

Fenton Treatment

The Fenton process is another AOP that uses Fenton's reagent, a solution of hydrogen peroxide (H2O2) and an iron catalyst (typically Fe2+), to generate hydroxyl radicals. This process is effective in oxidizing a wide range of organic pollutants. The photo-Fenton process, which combines Fenton's reagent with UV light, can enhance the degradation rate.

Studies on related compounds, such as the herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA), have shown that the solar photoelectro-Fenton (SPEF) process can achieve significant mineralization. nih.govcapes.gov.br During the degradation of MCPA, an aromatic by-product, 4-chloro-2-methylphenol, was also effectively destroyed by the hydroxyl radicals generated. nih.govcapes.gov.br Furthermore, combining the photo-Fenton process with biological treatment has proven effective for degrading 2,4-dichlorophenol (B122985), improving its biodegradability from zero to a level where it can be further treated by activated sludge. nih.gov This pre-treatment capability highlights the potential of Fenton and photo-Fenton processes to break down complex molecules like 4,4'-Sulfonylbis(2-methylphenol) into more biodegradable intermediates.

Bioremediation Approaches

Bioremediation harnesses the metabolic capabilities of microorganisms to break down environmental pollutants. This approach is often considered more cost-effective and environmentally friendly than conventional chemical and physical methods.

Activated Sludge

Activated sludge systems, commonly used in wastewater treatment plants, contain a diverse community of microorganisms capable of degrading a wide array of organic compounds. While specific data on the degradation of 4,4'-Sulfonylbis(2-methylphenol) in activated sludge is scarce, studies on related compounds provide valuable insights. For example, a gram-negative bacterial strain isolated from activated sludge was found to metabolize 4-chloro-2-methylphenol. nih.gov This suggests that microbial communities within activated sludge can be adapted to degrade chlorinated and methylated phenolic compounds.

Furthermore, research on the degradation of 2,4-dichlorophenol has shown that after a photo-Fenton pretreatment to improve biodegradability, activated sludge reactors could achieve over 80% total organic carbon (TOC) removal when co-digested with municipal wastewater. nih.gov This indicates that a combined physico-chemical and biological approach could be highly effective for recalcitrant compounds like 4,4'-Sulfonylbis(2-methylphenol).

Bacterial Consortia

The use of specific bacterial consortia, or groups of different bacterial species that work together, can be a highly effective bioremediation strategy. These consortia can exhibit enhanced degradation capabilities compared to single strains due to synergistic metabolic activities. gkvsociety.com

Extensive research on the biodegradation of Bisphenol S (BPS), a close structural analog of 4,4'-Sulfonylbis(2-methylphenol), has demonstrated the power of bacterial consortia. nih.govresearchgate.netbohrium.com A bacterial consortium enriched from river sediments was able to remove 99% of BPS at an initial concentration of 50 mg/L within 10 days under aerobic conditions. nih.govresearchgate.netbohrium.com The dominant bacterial genera in this effective consortium included Hyphomicrobium, Pandoraea, Rhodococcus, and Cupriavidus. nih.govresearchgate.netbohrium.com In contrast, pure strains of Terrimonas pekingensis and Pseudomonas sp. isolated from the consortium showed lower degradation efficiency. nih.govresearchgate.netbohrium.com This highlights the importance of microbial consortia for the efficient bioremediation of BPS and, by extension, its derivatives like 4,4'-Sulfonylbis(2-methylphenol).

Table 1: Research Findings on Bioremediation of Bisphenol S (BPS) by Bacterial Consortia

| Parameter | Finding | Reference |

|---|---|---|

| Microorganism | Bacterial consortium enriched from river sediments | nih.govresearchgate.netbohrium.com |

| Dominant Genera | Hyphomicrobium, Pandoraea, Rhodococcus, Cupriavidus | nih.govresearchgate.netbohrium.com |

| Initial Concentration | 50 mg/L | nih.govresearchgate.netbohrium.com |

| Degradation Efficiency | 99% removal | nih.govresearchgate.netbohrium.com |

| Time Frame | 10 days | nih.govresearchgate.netbohrium.com |

| Optimal pH | 7 | nih.govresearchgate.netbohrium.com |

| Optimal Temperature | 30°C | nih.govresearchgate.netbohrium.com |

| Comparison | Consortium was more efficient than single strains (Terrimonas pekingensis, Pseudomonas sp.) | nih.govresearchgate.netbohrium.com |

Adsorption and Filtration Techniques

Adsorption and filtration are physical separation processes used to remove contaminants from water by binding them to the surface of a porous material.

Adsorption by Activated Carbon

Activated carbon is a widely used adsorbent due to its high porosity and large surface area, which provide numerous sites for organic molecules to attach. The effectiveness of activated carbon in removing various organic pollutants, including phenols and herbicides, from aqueous solutions is well-documented. nih.gov

The adsorption capacity of activated carbon can be influenced by several factors, including the initial concentration of the pollutant, pH, temperature, and the dose of the adsorbent. researchgate.net For instance, the removal of herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-metylphenoxyacetic acid (MCPA) from water has been shown to be efficient using activated carbons derived from various lignocellulosic materials. nih.gov Given the phenolic structure of 4,4'-Sulfonylbis(2-methylphenol), it is expected to adsorb effectively onto activated carbon. Tailoring the properties of activated carbon, for example through heat treatments with steam, can further enhance its adsorption capacity for specific organic compounds. nih.gov

Other Adsorbent Materials

Besides conventional activated carbon, research has explored the use of low-cost adsorbents prepared from agricultural waste materials. For example, activated carbon produced from hazelnut shells has been shown to be effective in removing dyes like methylene (B1212753) blue from aqueous solutions. researchgate.netresearchgate.net The potential to use such readily available and inexpensive materials as adsorbents for contaminants like 4,4'-Sulfonylbis(2-methylphenol) makes this a promising area for further research.

Table 2: Examples of Adsorbent Materials for Organic Pollutant Removal

| Adsorbent Material | Source Material | Target Pollutant(s) | Reference |

|---|---|---|---|

| Granular Activated Carbon (GAC) | Lignite | 2-methylisoborneol (MIB) | nih.gov |

| Activated Carbon | Willow, miscanthus, flax, hemp shives | 2,4-dichlorophenoxyacetic acid (2,4-D), 4-chloro-2-metylphenoxyacetic acid (MCPA) | nih.gov |

| Hazelnut Shell Activated Carbon (HSAC) | Hazelnut Shells | Methylene Blue | researchgate.netresearchgate.net |

Future Research Trajectories and Regulatory Science Implications for 4,4 Sulfonylbis 2 Methylphenol

Identification of Novel Biological Targets and Adverse Outcome Pathways

The potential for 4,4'-Sulfonylbis(2-methylphenol) to interact with biological systems is an area of growing research interest. While specific adverse outcome pathways (AOPs) for this compound are not yet fully elucidated, research on structurally similar bisphenols provides a foundation for identifying potential molecular initiating events (MIEs) and key events (KEs) that could lead to adverse health outcomes. industrialchemicals.gov.auechemi.com

Endocrine disruption is a primary concern for bisphenol compounds. nih.gov Many of these chemicals are known to interact with nuclear receptors, such as estrogen receptors, which can trigger a cascade of downstream effects. mdpi.com For instance, the binding of a chemical to an estrogen receptor (the MIE) can lead to altered gene expression and protein synthesis (KEs), ultimately resulting in reproductive or developmental toxicity (the adverse outcome).

Furthermore, studies on other endocrine-disrupting chemicals (EDCs) have highlighted the role of cytosolic sulfotransferases (SULTs) as potential biological targets. nih.govnih.gov These enzymes are crucial for the metabolism and regulation of steroid hormones and thyroid hormones. nih.gov Inhibition of SULTs by xenobiotics like 4,4'-Sulfonylbis(2-methylphenol) could disrupt hormonal balance, representing another potential MIE. For example, inhibition of SULT2A1, an enzyme involved in the sulfation of dehydroepiandrosterone (B1670201) (DHEA), has been identified as a mechanism of action for some EDCs. epa.gov Future research should focus on investigating the interaction of 4,4'-Sulfonylbis(2-methylphenol) with these and other potential biological targets to develop a clearer understanding of its toxicological profile.

Putative Adverse Outcome Pathway for 4,4'-Sulfonylbis(2-methylphenol)

| AOP Component | Description |

| Molecular Initiating Event (MIE) | Binding to and activation of nuclear receptors (e.g., estrogen receptors) or inhibition of key enzymes like cytosolic sulfotransferases. |

| Key Event 1 (KE1) | Altered transcription of hormone-responsive genes. |

| Key Event 2 (KE2) | Changes in protein synthesis and cellular signaling pathways. |

| Key Event 3 (KE3) | Disruption of endocrine function at the organ level (e.g., reproductive organs, thyroid). |

| Adverse Outcome (Individual) | Impaired fertility, developmental abnormalities, or metabolic disorders. |

| Adverse Outcome (Population) | Increased incidence of endocrine-related diseases. |

Long-Term Ecological and Human Health Monitoring Studies

The widespread use of 4,4'-Sulfonylbis(2-methylphenol) as a BPA alternative necessitates long-term monitoring to assess its prevalence in the environment and its potential impact on both ecosystems and human health.

Ecological Monitoring

Data on the environmental occurrence of 4,4'-Sulfonylbis(2-methylphenol) is limited. However, studies on its analog, BPS, indicate that bisphenols can be released into the environment through various waste streams and are detected in surface waters. industrialchemicals.gov.au The environmental fate of these compounds is influenced by factors such as water solubility, biodegradability, and potential for bioaccumulation. acs.org Research has shown that the biodegradability of bisphenol analogs can vary significantly, with some, like BPS, being more persistent in aquatic environments than BPA. acs.org Long-term ecological monitoring programs are crucial to track the concentrations of 4,4'-Sulfonylbis(2-methylphenol) in different environmental compartments, such as water, sediment, and biota, to understand its persistence and potential for food web contamination.

Human Health Monitoring

Human biomonitoring studies have detected various bisphenol analogs in human urine, indicating widespread exposure. industrialchemicals.gov.auresearchgate.net For instance, a human health assessment by the Australian Industrial Chemicals Introduction Scheme (AICIS) reported the detection of a related bisphenol in 81% of 315 urine samples collected from individuals in several countries, with concentrations ranging from 0.02 ng/mL to 21.0 ng/mL. industrialchemicals.gov.au The European Human Biomonitoring Initiative (HBM4EU) has also been instrumental in gathering data on human exposure to various chemicals, including bisphenols, across Europe. hbm4eu.eunih.govresearchgate.net

Given the detection of its analogs in human samples, it is plausible that 4,4'-Sulfonylbis(2-methylphenol) is also present in the general population. Long-term human health monitoring studies are needed to determine the extent of exposure to this specific compound and to investigate potential associations with adverse health effects. Such studies should ideally collect data on a range of biomarkers of exposure and effect to build a comprehensive picture of the potential risks. dtu.dk

Human Biomonitoring Data for a Related Bisphenol Analog

| Population | Sample Type | Detection Frequency | Concentration Range (ng/mL) |

| General population (multi-country) | Urine | 81% | 0.02 - 21.0 |

Data from the Australian Industrial Chemicals Introduction Scheme (AICIS) Human health tier II assessment for a related bisphenol. industrialchemicals.gov.au

Integration into Chemical Hazard Assessment Frameworks and Policies

The increasing use of 4,4'-Sulfonylbis(2-methylphenol) underscores the importance of its integration into robust chemical hazard assessment frameworks and regulatory policies. Regulatory agencies worldwide are tasked with evaluating the safety of chemicals and establishing guidelines for their safe use.

The Australian Industrial Chemicals Introduction Scheme (AICIS) has conducted a human health tier II assessment for a structurally similar bisphenol. industrialchemicals.gov.au This assessment highlights the practice of using data from well-studied analogs, like BPA, to inform the risk assessment of less-studied compounds. industrialchemicals.gov.au This approach, known as "read-across," is a key tool in chemical hazard assessment, particularly when data is limited.

In Canada, bisphenol analogs are being considered as a group for potential future action under the Chemicals Management Plan, reflecting a move towards assessing structurally similar chemicals collectively. canada.ca The European Chemicals Agency (ECHA) also plays a crucial role in regulating chemicals in the European Union, including the identification of Substances of Very High Concern (SVHC). cirs-group.com As more data on the potential hazards of 4,4'-Sulfonylbis(2-methylphenol) become available, it will be essential for regulatory bodies like the US Environmental Protection Agency (EPA) and ECHA to incorporate this information into their assessments and policies. epa.gov

The development of human biomonitoring guidance values (HBM-GVs) is another important aspect of regulatory science. nih.gov These values provide a benchmark for interpreting human exposure data in a health risk context. As more biomonitoring data for 4,4'-Sulfonylbis(2-methylphenol) becomes available, the establishment of HBM-GVs for this compound will be a critical step in protecting public health.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4,4'-sulfonylbis(2-methylphenol) in laboratory settings?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions. A typical protocol involves reacting iodinated precursors (e.g., 4-iodo-2-methylphenol) with sulfonylating agents under inert conditions. Purification is achieved using flash column chromatography with gradients of ethyl acetate and pentane, yielding amorphous solids . Alternative routes may involve sulfonation of diphenyl ether derivatives, though reaction conditions (temperature, stoichiometry) must be tightly controlled to avoid side products .

Q. How can the structural integrity of 4,4'-sulfonylbis(2-methylphenol) be confirmed post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1H/13C NMR : Verify aromatic proton environments and sulfonyl group integration.

- HPLC-MS : Confirm molecular weight (330.398 g/mol) and purity (>97% by HPLC) .

- FT-IR : Identify characteristic S=O stretching vibrations (~1350–1150 cm⁻¹) and hydroxyl groups (~3200 cm⁻¹) .

Q. What strategies ensure high purity for toxicological assays?

- Methodological Answer : Recrystallization in polar solvents (e.g., ethanol/water mixtures) removes residual monomers. Purity is validated via reversed-phase HPLC with UV detection (λ = 280 nm) or GC-MS for volatile impurities. Batch consistency should meet ≥97% purity thresholds for in vitro studies .

Advanced Research Questions

Q. What mechanisms underlie 4,4'-sulfonylbis(2-methylphenol)-induced DNA damage in hepatic models?

- Methodological Answer : In HepG2 cells, the compound generates reactive oxygen species (ROS), detected using fluorogenic probes (e.g., DCFH-DA). DNA strand breaks are quantified via the alkaline comet assay, while oxidative DNA adducts (8-OHdG) are measured via ELISA. Co-treatment with antioxidants (e.g., N-acetylcysteine) can confirm ROS-mediated genotoxicity .

Q. How does 4,4'-sulfonylbis(2-methylphenol) interact with endocrine receptors compared to bisphenol analogs?

- Methodological Answer : Competitive binding assays using recombinant estrogen receptor-α (ER-α) or androgen receptor (AR) proteins reveal its affinity relative to BPA or BPS. Transcriptional activation is assessed via luciferase reporter assays in ER/AR-transfected HEK293 cells. DMBPS exhibits weaker ER binding but potent AR antagonism, suggesting distinct endocrine disruption pathways .

Q. What high-throughput approaches screen for its toxicological endpoints?

- Methodological Answer : The ToxCast LTEA assay employs metabolically competent hepatic cells to profile cytotoxicity (MTT assay), mitochondrial dysfunction (JC-1 staining), and stress pathway activation (NF-κB, Nrf2 reporters). High-content imaging quantifies nuclear morphology changes linked to genotoxicity .

Q. How do structural modifications influence its stability in polymer matrices?

- Methodological Answer : Compare thermal degradation profiles (TGA/DSC) of polysulfone resins incorporating DMBPS versus bisphenol A. Hydrolytic stability is tested under accelerated aging (pH 2–12, 60°C). The sulfonyl group enhances resistance to hydrolysis but reduces flexibility, impacting polymer crystallinity .

Contradictions and Recommendations

- Data Discrepancies : While some studies report ROS-mediated DNA damage , others highlight mitochondrial toxicity without direct genotoxicity . Researchers should validate findings across multiple cell lines (e.g., primary hepatocytes vs. HepG2) and include positive controls (e.g., benzo[a]pyrene) .

- Analytical Pitfalls : NMR signals for sulfonyl groups may overlap with aromatic protons; use deuterated DMSO for improved resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。